molecular formula C17H18ClN3O4S B2543651 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride CAS No. 1215622-32-4

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride

Cat. No.: B2543651
CAS No.: 1215622-32-4
M. Wt: 395.86
InChI Key: GBUKUBPUXJFBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide; hydrochloride is a synthetic benzothiazole-furan hybrid compound with a fused dioxolo ring system. Its structure features a benzothiazole core modified with a 1,3-dioxolo moiety at positions 4 and 5, a furan-2-carboxamide group at position 6, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, a common strategy to improve bioavailability in pharmacologically active compounds .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S.ClH/c1-19(2)5-6-20(16(21)12-4-3-7-22-12)17-18-11-8-13-14(24-10-23-13)9-15(11)25-17;/h3-4,7-9H,5-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUKUBPUXJFBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxolo Group: The dioxolo group is introduced through a reaction with a suitable dioxolane derivative.

    Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the intermediate with dimethylaminoethyl chloride under basic conditions.

    Formation of the Furan-2-carboxamide Group: The final step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Protein Binding: It can bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 1,3-dioxolo-benzothiazole system distinguishes it from analogs in , which feature nitro (compounds 5, 6) or chloro (compounds 8, 9) aryl groups. The dioxolo ring may enhance metabolic stability compared to nitro groups, which are prone to reduction . The dimethylaminoethyl side chain introduces a tertiary amine, likely improving water solubility via protonation, whereas compounds 5–9 rely on isopropyl or imidazole groups for lipophilic/hydrophilic balance .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~495.98 vs.

Synthetic Strategies :

  • Compounds in are synthesized via acid-catalyzed condensation of aldehydes with benzothiazole precursors, followed by salt formation . The target compound likely follows a similar protocol, with adaptations for the dioxolo moiety.

Research Context and Bioactivity Implications

While bioactivity data for the target compound are absent in the evidence, its design aligns with trends in synthetic chemistry to optimize bioactive scaffolds:

  • Bioactivity Optimization : Benzothiazole-furan hybrids are frequently explored for antimicrobial, anticancer, or pesticidal activity. For instance, nitro-substituted analogs (e.g., compound 5) may exhibit enhanced electron-withdrawing effects, influencing receptor binding .
  • Overcoming Natural Product Limitations : Plant-derived compounds (e.g., C. gigantea extracts in ) often face challenges like low potency or instability. Synthetic derivatives, such as the target compound, address these issues through tailored substituents and salt forms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling reactions between furan-2-carboxamide derivatives and functionalized benzothiazole precursors. A stepwise approach includes:

Acylation : Reacting furan-2-carboxylic acid with N-(2-(dimethylamino)ethyl)amine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Benzothiazole Functionalization : Introducing the [1,3]dioxolo group via nucleophilic substitution or cyclization under anhydrous conditions .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify key groups (e.g., dimethylamino protons at δ ~2.2 ppm, furan protons at δ ~7.5 ppm) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally similar solvates .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~475) .

Q. How can stability be assessed under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
  • Analytical Monitoring : Use HPLC to detect degradation products (e.g., hydrolysis of the [1,3]dioxolo group) .
    • Recommendations : Store in airtight containers at -20°C with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and reproducibility?

  • Methodology :

  • Factors : Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq) .
  • Response Surface Modeling : Use software like JMP or Minitab to identify interactions between variables. For example, a central composite design revealed that THF at 80°C with 1.2 eq catalyst maximizes yield (~78%) .
    • Validation : Replicate optimized conditions in a flow-chemistry setup to enhance scalability .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times .
  • Structural Analogues : Compare with compounds like 4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,5-benzodiazepine hydrochloride, which lacks the [1,3]dioxolo group and shows reduced activity .
    • Resolution : Standardize protocols (CLSI guidelines) and use isogenic bacterial strains to isolate structure-activity relationships .

Q. What computational strategies predict interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB ID: 1KZN). The furan-2-carboxamide group shows strong hydrogen bonding with Thr165 .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to investigate structure-activity relationships (SAR) using analogues?

  • Methodology :

Synthesize Analogues : Modify the [1,3]dioxolo group (e.g., replace with methylenedioxy) or dimethylaminoethyl chain .

Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., HeLa cells) and antimicrobial panels.

  • Example : Analogues lacking the [1,3]dioxolo group showed 10-fold reduced activity, highlighting its role in membrane permeability .

Notes

  • Advanced questions emphasize mechanistic insights and data-driven resolution of contradictions.
  • Methodological rigor (e.g., DoE, MD simulations) ensures reproducibility and translational potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.